molecular formula C12H17N3O4 B14842969 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid

4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid

Cat. No.: B14842969
M. Wt: 267.28 g/mol
InChI Key: AUHNPNSMUMKEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and deprotected amino compounds.

Scientific Research Applications

4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to the presence of both an amino group and a Boc-protected amino group on the nicotinic acid ring. This dual functionality allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

4-amino-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-9(13)8(6-14-7)10(16)17/h4,6H,5H2,1-3H3,(H2,13,14)(H,15,18)(H,16,17)

InChI Key

AUHNPNSMUMKEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)C(=O)O)N

Origin of Product

United States

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